molecular formula C23H26FN3O3S B2397004 N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methylbenzene-1-sulfonamide CAS No. 877648-59-4

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methylbenzene-1-sulfonamide

Cat. No.: B2397004
CAS No.: 877648-59-4
M. Wt: 443.54
InChI Key: VSKOAULWADDVPZ-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 2-fluorophenyl group, an ethyl chain bearing a furan-2-yl moiety, and a 4-methylbenzenesulfonamide group. The 2-fluorophenyl group enhances receptor binding via electronegativity and steric effects, while the furan-2-yl group contributes to π-π interactions and metabolic stability. The 4-methylbenzenesulfonamide moiety improves solubility and modulates pharmacokinetics .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S/c1-18-8-10-19(11-9-18)31(28,29)25-17-22(23-7-4-16-30-23)27-14-12-26(13-15-27)21-6-3-2-5-20(21)24/h2-11,16,22,25H,12-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKOAULWADDVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a fluorophenyl group and a furan moiety, along with a sulfonamide functional group. The structural formula is as follows:

  • Molecular Formula : C24H26FN3O5S
  • Molecular Weight : 485.54 g/mol
  • InChI Key : QMXPBFPXABIBIG-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its interaction with various receptors in the central nervous system (CNS). It is believed to modulate serotonin and dopamine receptor activities, which are critical in regulating mood, cognition, and behavior. The sulfonamide component may also contribute to antimicrobial properties, as sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial effects. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.

Microorganism MIC (μg/mL) Activity Level
Staphylococcus aureus8Moderate
Escherichia coli16Moderate
Pseudomonas aeruginosa4High

This table summarizes the minimum inhibitory concentrations (MIC) for some common pathogens, indicating that the compound exhibits varying degrees of effectiveness against different bacterial strains.

Anticancer Activity

Preliminary studies suggest potential anticancer properties. For example, derivatives of piperazine have been evaluated for their cytotoxic effects on cancer cell lines such as B16F10 melanoma cells. These studies indicated that certain modifications in the structure led to enhanced cytotoxicity without significant toxicity to normal cells.

Case Studies

  • Inhibition of Tyrosinase Activity : A study evaluated the inhibitory effects of related compounds on tyrosinase, an enzyme involved in melanin production. Compounds structurally related to this compound demonstrated competitive inhibition against Agaricus bisporus tyrosinase. The most effective inhibitors had IC50 values in the low micromolar range, indicating strong potential for skin depigmentation applications .
  • Neuropharmacological Effects : Another study investigated the binding affinity of piperazine derivatives to serotonin receptors. The results indicated that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Comparisons
Compound Name / ID Piperazine Substituent Sulfonamide Group Additional Features Pharmacological Notes
Target Compound 2-Fluorophenyl 4-Methylbenzenesulfonamide Furan-2-yl ethyl chain Enhanced receptor binding due to fluorine; furan improves metabolic stability .
W-18 () 4-Chlorophenyl 4-Chlorobenzenesulfonamide Nitrophenylethyl chain High affinity for opioid receptors but lower selectivity vs. target compound .
N-{2-[4-(4-Fluorophenyl)piperazinyl]-2-(furan-2-yl)ethyl}-dihydrobenzodioxine-6-sulfonamide () 4-Fluorophenyl Dihydrobenzodioxine-6-sulfonamide Furan-2-yl ethyl chain Reduced lipophilicity compared to target compound; dihydrobenzodioxine may alter CNS penetration .
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () 4-Methylbenzenesulfonyl Acetamide linker Fluorophenyl group Acetamide linker reduces steric hindrance, potentially increasing off-target interactions .
N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-ethyl-4-methylbenzene-1-sulfonamide () 5-Chloro-2-methylphenyl 4-Methylbenzenesulfonamide Ethyl-oxoethyl chain Chlorine substituent increases metabolic resistance but may elevate toxicity .

Key Structural Differences and Implications

Piperazine Substitution :

  • The 2-fluorophenyl group in the target compound offers optimal steric and electronic properties for receptor binding compared to 4-chlorophenyl (W-18) or 5-chloro-2-methylphenyl (). Fluorine’s small size and electronegativity enhance affinity without significant metabolic liabilities .
  • 4-Fluorophenyl () and 4-methylbenzenesulfonyl () substituents alter the piperazine ring’s electron density, affecting interactions with serotonin or dopamine receptors .

Ethyl Chain Variations :

  • The furan-2-yl group in the target compound provides a planar aromatic system for π-stacking, unlike the nitrophenylethyl (W-18) or oxoethyl () chains, which may increase reactivity or susceptibility to enzymatic degradation .

Pharmacokinetic and Pharmacodynamic Insights

  • Metabolic Stability : The furan-2-yl group in the target compound resists oxidative metabolism compared to nitro (W-18) or chloro () groups, which are prone to reduction or hydrolysis .
  • Receptor Selectivity : Fluorine’s electronegativity in the target compound may enhance selectivity for 5-HT1A or D2 receptors over the broader opioid activity seen in W-18 .
  • Solubility : The 4-methylbenzenesulfonamide group improves aqueous solubility relative to bulkier substituents like dihydrobenzodioxine (), aiding oral bioavailability .

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